molecular formula C14H16BrF3N6O2 B4376120 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide

4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4376120
M. Wt: 437.22 g/mol
InChI Key: CYAZIWSIDIAUBH-UHFFFAOYSA-N
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Description

4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound notable for its unique chemical structure, which combines several functional groups within a pyrazole framework

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide involves multiple steps:

  • Formation of the pyrazole ring: This typically starts with the cyclization of hydrazine derivatives and β-keto esters.

  • Bromination: Introducing the bromine atom into the pyrazole ring at a specific position.

  • Attachment of the trifluoromethyl group: Utilizing a reagent like trifluoromethyl iodide.

  • Coupling reactions: Building the propanoyl and carboxamide functionalities through reactions with acyl chlorides and amines under controlled conditions.

Industrial Production Methods: Scaling up for industrial production usually necessitates optimization of each step to enhance yield and reduce costs. Continuous flow processes, solvent selection, and catalyst efficiency are essential considerations.

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, altering the pyrazole ring or substituent groups.

  • Reduction: Selective reduction reactions can modify specific functional groups, changing the compound’s properties.

  • Substitution: Various nucleophilic and electrophilic substitutions can introduce new substituents into the pyrazole framework.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium, platinum in hydrogenation reactions.

Major Products: Depending on the reaction type, products may include modified pyrazoles, brominated or trifluoromethylated derivatives, and various intermediates for further synthetic applications.

Scientific Research Applications

4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide has promising applications in several research areas:

  • Chemistry: Utilized as a building block in organic synthesis to create complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Investigated for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: Applications in material science, particularly in creating novel polymers or compounds with specific properties.

Mechanism of Action

The compound’s effects are mediated through specific molecular interactions:

  • Molecular Targets: It may target enzymes, receptors, or proteins that play critical roles in biological pathways.

  • Pathways Involved: Depending on its structure, it can modulate signaling pathways, inhibit enzyme activities, or alter protein conformations, leading to desired biological effects.

Comparison with Similar Compounds

When comparing this compound to others:

  • 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

  • 1-ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide

  • 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Hope that works for you! Need anything else?

Properties

IUPAC Name

4-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF3N6O2/c1-4-23-10(12(19)25)8(5-20-23)21-13(26)7(3)24-6(2)9(15)11(22-24)14(16,17)18/h5,7H,4H2,1-3H3,(H2,19,25)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAZIWSIDIAUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
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4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
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4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
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4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
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4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
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4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide

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